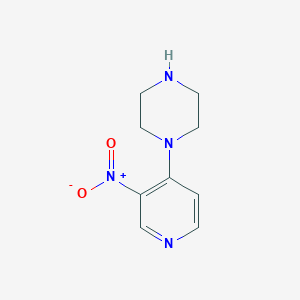

1-(3-Nitropyridin-4-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-7-11-2-1-8(9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPYVCICIJDVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Nitropyridin 4 Yl Piperazine

Nucleophilic Aromatic Substitution (SNAr) Pathways for Pyridyl Piperazine (B1678402) Formation

The principal method for synthesizing 1-(3-Nitropyridin-4-yl)piperazine and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This type of reaction is common for pyridine (B92270) rings, especially when they are activated by electron-withdrawing groups like a nitro group. youtube.comstackexchange.com

The SNAr mechanism involves the attack of a nucleophile, in this case, piperazine, on the electron-deficient pyridine ring, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted during this step. youtube.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com The presence of the nitro group is critical as it helps to stabilize the negative charge in the intermediate through resonance. stackexchange.com The reaction concludes with the departure of a leaving group, typically a halide, to restore the aromaticity of the pyridine ring. youtube.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the SNAr reaction for the synthesis of pyridyl piperazines can be significantly influenced by the reaction conditions and the choice of reagents. Key parameters that are often optimized include the solvent, temperature, and the presence of a base.

For the synthesis of the related compound, 1-(6-nitropyridin-3-yl)piperazine (B1631402), a reaction between 5-bromo-2-nitropyridine (B47719) and piperazine was carried out in dimethyl sulfoxide (B87167) (DMSO) at 80°C. chemicalbook.com This reaction utilized an excess of piperazine and was complete in 5 hours, achieving a high yield of 94.8%. chemicalbook.com In another example, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) was achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) for 12 hours, resulting in a 65% yield. nih.gov The use of a base, such as potassium carbonate, is also common in these reactions to neutralize the acid generated and drive the reaction to completion. nih.gov

The choice of the leaving group on the nitropyridine ring also plays a role. Fluorine is often the best leaving group in SNAr reactions, followed by the other halogens (F > Cl ≈ Br > I). nih.govrsc.org This is a characteristic feature, often referred to as the "element effect," and is considered evidence for a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov

Table 1: Reaction Conditions for the Synthesis of Nitropyridyl Piperazines

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-nitropyridine | Piperazine, modified hectorite-loaded ionic liquid | DMSO | 80°C | 5 h | 94.8% | chemicalbook.com |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile | Reflux | 12 h | 65% | nih.gov |

Regioselectivity Control in Syntheses Involving Nitropyridyl Rings

The position of the nitro group and the leaving group on the pyridine ring dictates the regioselectivity of the SNAr reaction. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitro group. stackexchange.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring when the attack occurs at these positions, leading to greater stabilization. stackexchange.com

In the case of 3-nitropyridine (B142982) derivatives, nucleophilic attack is generally directed to the C-2 and C-4 positions. stackexchange.com Therefore, to synthesize this compound, the starting material would typically be a 4-substituted-3-nitropyridine, where the substituent at the 4-position is a good leaving group, such as a halogen. The nitro group at the 3-position activates the 4-position for nucleophilic attack by piperazine.

Derivatization Strategies on the Piperazine Moiety

Once this compound is formed, the secondary amine of the piperazine ring provides a convenient handle for further derivatization. This allows for the introduction of a wide variety of functional groups, which can be used to modulate the properties of the molecule for specific applications.

A common derivatization strategy involves the reaction of the piperazine nitrogen with electrophiles. For instance, the related 1-(3-nitropyridin-2-yl)piperazine has been reacted with various 2-chloro-N-arylacetamides and 2-chloro-N-arylpropanamides in the presence of potassium carbonate in acetonitrile to yield a series of N-substituted piperazine derivatives. nih.gov These reactions typically require refluxing for extended periods (18-48 hours) and provide moderate to good yields (30-70%). nih.gov

Functional Group Transformations of the Nitropyridine Core

The nitro group on the pyridine ring is not only crucial for the initial SNAr synthesis but also serves as a versatile functional group that can be transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org Tin(II) chloride is also a mild and effective reagent for this transformation. researchgate.net

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. researchgate.net This can be a milder alternative to using hydrogen gas.

Other Reagents: Other reagents that can effect this reduction include sodium hydrosulfite, sodium sulfide, and samarium diiodide. wikipedia.org

The selection of the appropriate reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present in the molecule. For instance, when reducing a nitro group in the presence of other reducible groups, milder or more selective reagents might be necessary. researchgate.net

Subsequent Chemical Modifications of Amino-Pyridyl Piperazine Intermediates

The resulting amino-pyridyl piperazine, such as 4-(piperazin-1-yl)pyridin-3-amine, is a valuable intermediate for further chemical modifications. The primary amino group can undergo a wide range of reactions, allowing for the construction of more complex molecular architectures.

For example, the amino group can be acylated to form amides, which is a common strategy in drug discovery. mdpi.com It can also participate in the formation of various heterocyclic rings. The resulting aminopyridine derivatives have been explored for their potential as antagonists for receptors like TRPV4. lookchem.com The modification of the amino group, for instance by converting it to an alcohol or an amide, can significantly impact the biological activity of the molecule. lookchem.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 1-(3-Nitropyridin-4-yl)piperazine.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of the protons. For this compound, the spectrum is expected to show distinct signals for the protons on the nitropyridine ring and the piperazine (B1678402) ring. The aromatic protons of the 3-nitropyridine (B142982) moiety typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons on the piperazine ring are expected to resonate in the upfield region, with those directly attached to the nitrogen linked to the pyridine (B92270) ring showing a different chemical shift compared to those on the other side of the piperazine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display unique signals for each carbon atom in a distinct electronic environment. The carbons of the nitropyridine ring will appear at lower field values compared to the aliphatic carbons of the piperazine ring. The presence of the nitro group significantly influences the chemical shifts of the adjacent carbon atoms on the pyridine ring.

| Proton (¹H) | Predicted Chemical Shift (δ ppm) * | Multiplicity | Integration |

| Pyridine H-2 | 8.5 - 8.7 | s | 1H |

| Pyridine H-5 | 7.0 - 7.2 | d | 1H |

| Pyridine H-6 | 8.2 - 8.4 | d | 1H |

| Piperazine CH₂ (adjacent to pyridine) | 3.3 - 3.5 | t | 4H |

| Piperazine CH₂ (adjacent to NH) | 3.0 - 3.2 | t | 4H |

| Piperazine NH | 1.5 - 2.5 | br s | 1H |

| Carbon (¹³C) | Predicted Chemical Shift (δ ppm) * |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 155 - 160 |

| Pyridine C-5 | 115 - 120 |

| Pyridine C-6 | 145 - 150 |

| Piperazine C (adjacent to pyridine) | 50 - 55 |

| Piperazine C (adjacent to NH) | 45 - 50 |

| Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions.

The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₂N₄O₂).

In addition to the molecular ion, the mass spectrum will exhibit fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern can help to confirm the connectivity of the different structural motifs, such as the piperazine ring and the nitropyridine moiety. Common fragmentation pathways may involve the cleavage of the piperazine ring or the loss of the nitro group.

| Ion | Predicted m/z * | Description |

| [M+H]⁺ | 209.1033 | Molecular ion (protonated) |

| [M+Na]⁺ | 231.0852 | Sodium adduct |

| [M-NO₂]⁺ | 163.1109 | Loss of the nitro group |

| Predicted m/z values are based on the molecular formula and may include common adducts. |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the piperazine ring.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring appear just below 3000 cm⁻¹.

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C Stretches: Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-N Stretches: The stretching vibrations of the C-N bonds in the piperazine and connecting to the pyridine ring will be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

The combination of these characteristic bands provides a molecular fingerprint, confirming the presence of the nitropyridine and piperazine functional groups within the structure of this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) * | Vibrational Mode |

| N-H (piperazine) | 3200 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2800 - 3000 | Stretching |

| NO₂ (asymmetric) | 1500 - 1560 | Stretching |

| NO₂ (symmetric) | 1300 - 1370 | Stretching |

| C=N, C=C (aromatic) | 1400 - 1600 | Ring Stretching |

| C-N | 1000 - 1300 | Stretching |

| Predicted absorption ranges are based on typical values for these functional groups and may vary. |

Investigation of Biological Activities and Molecular Mechanisms of Nitropyridyl Piperazine Derivatives

Enzyme Inhibition Studies

The inhibitory effects of 1-(3-Nitropyridin-4-yl)piperazine and its analogues have been evaluated against several key enzymes implicated in various physiological and pathological processes.

Urease Inhibition: In Vitro Efficacy and Active Site Interaction Profiling

Urease is a crucial enzyme for certain pathogens, such as Helicobacter pylori, enabling their survival in the acidic stomach environment. nih.gov Therefore, inhibiting urease is a promising strategy for treating related infections. nih.govnih.gov Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and assessed for their urease inhibitory potential. nih.gov

In one study, a series of 1-(3-nitropyridin-2-yl)piperazine derivatives were synthesized and evaluated against jack bean urease using the indophenol (B113434) method. nih.gov The results demonstrated that all synthesized compounds exhibited good inhibitory activity, with IC₅₀ values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM. nih.gov Notably, compounds 5b and 7e were identified as the most potent inhibitors with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov

Another study focused on pyridylpiperazine-based carbodithioate derivatives. nih.gov Among the tested compounds, compound 5j , which features an o-tolyl moiety, was the most effective urease inhibitor with an IC₅₀ value of 5.16 ± 2.68 µM. nih.gov This potency was significantly higher than the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.00 ± 0.03 µM). nih.gov Interestingly, the position of the nitrophenyl group was found to influence activity. A derivative with a 4-nitrophenyl group (compound 7i , IC₅₀ = 10.51 ± 0.34 µM) showed more effective inhibition than those with 2-nitro or 3-nitro substitutions. nih.gov

Table 1: Urease Inhibition Data for Selected Nitropyridyl Piperazine (B1678402) Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 5b | 2.0 ± 0.73 | nih.gov |

| 7e | 2.24 ± 1.63 | nih.gov |

| 5j | 5.16 ± 2.68 | nih.gov |

| 7i | 10.51 ± 0.34 | nih.gov |

| Thiourea (Standard) | 23.00 ± 0.03 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition: Cell Cycle Regulation and Proliferation Assays

While direct studies on this compound and CDK inhibition are not extensively available in the provided search results, related piperazine derivatives have shown effects on cell cycle and proliferation. For instance, piperazine clubbed with 2-azetidinone derivatives have been shown to induce cell-cycle arrest in human cervical cancer HeLa cells. nih.gov One particular compound, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (5e ), significantly inhibited the growth of HeLa cells with an IC₅₀ value of 29.44 ± 1.46 µg/ml and caused cell-cycle arrest. nih.gov This suggests that the broader class of nitrophenyl-containing piperazine derivatives may have potential as cell cycle modulators.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including metabolic disorders, cancer, and neurological conditions like bipolar disorder and Alzheimer's disease. nih.govnih.gov The search for novel GSK-3 inhibitors is an active area of research. nih.govnih.gov While direct evidence for this compound as a GSK-3 inhibitor is not present in the search results, the broader class of piperazine-containing molecules has been explored for this activity. The established GSK-3 inhibitor, lithium, highlights the therapeutic potential of targeting this enzyme. nih.gov

Factor IXa Inhibition Research

There is no specific information in the provided search results regarding the investigation of this compound or its close derivatives as Factor IXa inhibitors.

Transglutaminase 2 (TGase 2) Inhibition: Irreversible Modulators and Kinetic Characterization

Transglutaminase 2 (TGase 2) is a multifunctional enzyme involved in protein crosslinking and cell signaling. nih.govrsc.org Its dysregulation is implicated in various diseases, including fibrosis and cancer, making it a promising therapeutic target. nih.govresearchgate.net Nε-acryloyllysine piperazides have been developed as irreversible inhibitors of TGase 2. researchgate.net

In one study, Nα-Phenylacetyl-Nε-acryloyl-L-lysine-4-(6-nitropyridin-2yl) piperazide was among the irreversible inhibitors used to study TGase 2 activity. researchgate.net Further research led to the synthesis and kinetic characterization of a series of Nε-acryloyllysine piperazides as irreversible TGase 2 inhibitors. hzdr.de These studies focused on structure-activity relationships, with some compounds demonstrating excellent selectivity for TGase 2 over other transglutaminases. researchgate.nethzdr.de The inhibitory potency of these compounds was determined using fluorescence polarization assays, with IC₅₀ values in the sub-micromolar range being reported for some derivatives. researchgate.net These inhibitors are designed to covalently bind to the enzyme's active site, locking it in an open conformation and abolishing both its transamidation and G-protein signaling activities. nih.gov

Receptor Ligand Binding and Modulation Research

Piperazine derivatives are well-known for their activity at various neurotransmitter receptors. ijrrjournal.comnih.gov The piperazine moiety can act as a scaffold to correctly position pharmacophoric groups for interaction with target macromolecules. mdpi.com

Research on N-heterocyclic substituted piperazine derivatives has shown their potential to modulate dopamine (B1211576) D2 and D3 receptors. nih.gov In these studies, modifications to the piperazine ring, including the introduction of various heterocyclic moieties, were explored to understand the impact on binding affinity and selectivity. nih.gov While the specific compound this compound was not the focus of these particular studies, the findings indicate that the piperazine scaffold is a versatile platform for designing receptor ligands. The basicity of the nitrogen atoms within the piperazine ring is considered a factor in receptor interaction, although in some cases, a reduction in basicity did not negatively impact affinity, suggesting that hydrogen bonding or ionic interactions at that position may not be critical for all receptor types. nih.gov

Histamine (B1213489) H3 Receptor Antagonism Studies

Histamine H3 receptors are primarily located in the central nervous system and act as inhibitory autoreceptors on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor block this inhibitory action, leading to increased histamine release, which in turn promotes wakefulness and has shown potential in treating neurodegenerative conditions and sleep disorders like narcolepsy. wikipedia.org

While direct studies on this compound as a histamine H3 antagonist are not prevalent in the reviewed literature, the piperazine scaffold is a key pharmacophore in many known H3 receptor antagonists. nih.gov Research has focused on developing novel H3 antagonists by modifying piperidine (B6355638) and piperazine structures. For instance, potent antagonists have been developed from a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The exploration of various substituents on the piperazine ring is a common strategy to optimize affinity and selectivity for the H3 receptor. nih.gov Given that many H3 receptor ligands feature a basic nitrogen atom within a ring structure, the this compound framework represents a potential candidate for future investigation in this area.

Serotonin (B10506) 5-HT7 Receptor Ligand Development and Molecular Imaging Applications

The serotonin 5-HT7 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of central nervous system processes, and its modulation is a target for treating neuropsychiatric disorders. nih.gov Many known 5-HT7 ligands incorporate an arylpiperazine structure. nih.govresearchgate.net Research has demonstrated that it is possible to develop new 5-HT7 ligands by merging two privileged structures, such as a serotonin-like moiety and an arylpiperazine moiety, into a single molecule. nih.gov Docking studies suggest that the arylpiperazine portion of these ligands often occupies an accessory binding pocket on the receptor. nih.gov

Derivatives of this compound fit the general structural profile of arylpiperazine-based 5-HT7 receptor ligands. The development of selective ligands for this receptor is an active area of research, with studies focusing on the structure-activity relationships of various substituted piperazine compounds to enhance affinity and selectivity over other serotonin receptors like 5-HT1A. researchgate.net

In the realm of molecular imaging, piperazine derivatives are being developed as probes for positron emission tomography (PET). nih.gov For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their potential in cellular imaging, showing good membrane permeability. nih.govresearchgate.net The ability to label these compounds, such as with 18F, allows for non-invasive imaging of biological targets like the fibroblast activation protein (FAP) in tumors. nih.gov The structural characteristics of this compound suggest its potential as a scaffold for developing novel PET imaging agents for the 5-HT7 receptor or other CNS targets.

Sigma Receptor Affinity and Agonist Research

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum. nih.gov They play a modulatory role in numerous neurotransmitter systems, and their ligands are being investigated for therapeutic potential in depression, anxiety, and neurodegenerative diseases. nih.gov

Several potent sigma-1 receptor agonists feature a piperazine core. For instance, the specific agonist 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (SA4503) has been studied for its effects on inflammation following experimental stroke. nih.govplos.org Activation of the sigma-1 receptor by such agonists can modulate microglia function and has been shown to improve functional recovery in stroke models. nih.govplos.org While the unspecific sigma receptor ligand 1,3-di-o-tolylguanidine (B1662265) (DTG) significantly decreased the production of inflammatory mediators like nitrite (B80452) and TNF-α in microglia, the more specific SA4503 did not show the same effect on these particular cytokines post-stroke. nih.govplos.org This highlights the complexity of sigma receptor pharmacology. The this compound structure, containing the key piperazine element, warrants investigation for its own affinity and activity at sigma receptors.

Antimicrobial Activity Investigations

The rise of multidrug-resistant microorganisms has spurred the search for novel antimicrobial agents, with piperazine derivatives emerging as a promising class of compounds. researchgate.net

Antibacterial Efficacy Against Gram-Negative and Gram-Positive Strains

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. researchgate.net Numerous studies have synthesized and evaluated series of piperazine-containing compounds against various bacterial strains. For example, some N-arylpiperazine derivatives have shown antibacterial activity against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). researchgate.net

The incorporation of a nitro group, such as in the nitropyridinyl moiety of this compound, is a feature seen in other potent antibacterial agents. A series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones showed strong activity against Gram-positive organisms, in some cases exceeding that of standard drugs like Ciprofloxacin. Similarly, a novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, many piperazine derivatives show stronger efficacy against Gram-positive strains compared to Gram-negative ones. nih.gov For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with a piperazine substituent exhibited significant activity against various Gram-positive strains but were inactive against E. coli. nih.gov

Below is a table summarizing the antibacterial activity of various piperazine derivatives, indicating the potential efficacy of this structural class.

| Compound Class | Test Strains | Activity/MIC Values | Reference |

| Piperazine-bridged 4-aminoquinoline (B48711) 1,3,5-triazine (B166579) derivatives | B. subtilis, B. cereus, S. aureus (Gram +), P. vulgaris, P. mirabilis, E. coli, P. aeruginosa (Gram -) | MICs ranging from 3.125 µg/mL to 100 µg/mL. Compounds with aliphatic substitutions showed highest activity against B. subtilis. | researchgate.net |

| N,N′-bis(1,3,4-thiadiazole) piperazines | S. aureus, B. subtilis (Gram +), E. coli, P. aeruginosa (Gram -) | Showed significant activity against Gram-negative strains, especially E. coli, relative to Gram-positive bacteria. | mdpi.com |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. epidermidis, E. faecalis (Gram +), E. coli (Gram -) | MICs of 2-32 µg/mL against Gram-positive bacteria; no activity against E. coli. Compound 7j had a MIC of 0.25 µg/mL against some strains. | nih.gov |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | MRSA ATCC 43300, S. aureus ATCC 29213 | Potent bactericidal agent, more potent than tiamulin (B153960) reference drug. | nih.gov |

This table is interactive. Click on the headers to sort.

Antifungal Activity Studies

The utility of piperazine derivatives extends to antifungal applications. researchgate.net Life-threatening systemic fungal infections have become more common, particularly in immunocompromised individuals, creating a need for new antifungal agents. researchgate.net

Research into 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones revealed that some analogues possess potential antifungal activity. researchgate.net Specifically, certain derivatives showed notable inhibition of Aspergillus flavus, an activity attributed to the 4-acetylpiperazinyl ring. researchgate.net While these specific compounds did not show significant activity against Penicillium chrysogenum, it highlights the potential for antifungal drug discovery by modifying the piperazine scaffold. researchgate.net Other studies have noted the general fungistatic activity of piperazine derivatives. researchgate.net The investigation of this compound and its analogues could yield novel candidates for treating fungal infections.

Antiparasitic and Antiprotozoal Research

Nitrogen-containing heterocyclic compounds are foundational in the development of antiparasitic drugs. nih.gov The 1,3,4-thiadiazole (B1197879) nucleus, for example, is found in various therapeutic agents and has been investigated for activity against parasites like Toxoplasma gondii. nih.gov

Studies have shown that derivatives of 1,3,4-thiadiazole can effectively inhibit the proliferation of T. gondii in vitro and in vivo. nih.gov In an infected mouse model, certain tris-1,3,4-thiadiazole derivatives significantly reduced the parasite count in brain, liver, and spleen tissues. nih.gov This antiparasitic effect was supported by docking studies against key parasite enzymes like TgCDPK1 and ROP18 kinase. nih.gov Although this research does not directly involve this compound, it underscores the potential of related heterocyclic structures in antiparasitic drug discovery. The combination of a nitrogen-rich pyridine (B92270) ring and a piperazine moiety in the subject compound makes it a structure of interest for future screening against various parasitic and protozoal organisms.

Antimalarial Activity Against Plasmodium falciparum

There is currently no available scientific literature or published research data detailing the antimalarial activity of This compound against Plasmodium falciparum. Consequently, no data on its efficacy, such as IC50 values, or its mechanism of action as an antimalarial agent can be provided.

Antischistosomal Activity Against Schistosoma mansoni

Similarly, searches of scientific databases and research publications have not yielded any studies on the antischistosomal activity of This compound against Schistosoma mansoni. Therefore, information regarding its potential to combat this parasitic flatworm is not available.

Antiviral Properties, Including HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

There is no published research investigating the antiviral properties of This compound . Specifically, no studies have been found that assess its potential as a Human Immunodeficiency Virus-1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (NNRTI). As such, its activity and mechanism of action in this context are unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Substituent Effects on Biological Potency and Selectivity

The study revealed that the nature of the substituent on the second nitrogen of the piperazine (B1678402) ring plays a crucial role in biological activity. For example, the introduction of different N-arylacetamides and N-arylpropanamides led to a range of potencies, with some derivatives showing significantly lower IC₅₀ values (indicating higher potency) than the parent compound and the standard inhibitor, thiourea (B124793). Specifically, compounds 5b (a derivative of 1-(3-nitropyridin-2-yl)piperazine) with an IC₅₀ of 2.0 ± 0.73 µM and 7e with an IC₅₀ of 2.24 ± 1.63 µM were identified as highly active inhibitors.

This suggests that for 1-(3-Nitropyridin-4-yl)piperazine, modifications at the N-4 position of the piperazine ring would be a primary focus for any medicinal chemistry campaign. The introduction of various functionalities, such as substituted aromatic rings, alkyl chains, and other heterocyclic systems, would likely modulate the compound's potency and selectivity towards its biological target. The electronic and steric properties of these substituents would be critical in defining the interaction with the target's binding pocket.

Table 1: Urease Inhibitory Activity of Selected 1-(3-nitropyridin-2-yl)piperazine (B1350711) Derivatives

| Compound | Substituent | IC₅₀ (µM) |

| 3 | (Parent Compound) | 3.90 ± 1.91 |

| 5b | N-Arylacetamide derivative | 2.0 ± 0.73 |

| 7e | N-Arylpropanamide derivative | 2.24 ± 1.63 |

| Thiourea | (Standard) | 23.2 ± 11.0 |

This table is based on data for the related isomer 1-(3-nitropyridin-2-yl)piperazine and is presented to illustrate the principles of SAR in this chemical class.

Conformational Influences on Molecular Recognition and Binding Efficacy

The three-dimensional conformation of this compound is a key determinant of its ability to bind to a biological target. The piperazine ring typically adopts a chair conformation. When a substituent is attached to a nitrogen atom, as in the case of the 3-nitropyridinyl group, it can adopt either an axial or equatorial position. Infrared spectroscopy and dipole moment measurements on similar N-substituted piperazines indicate a preference for the equatorial position, which is generally sterically favored.

However, the presence of an N-aryl substituent, such as the nitropyridine ring, can introduce what is known as pseudoallylic strain. This occurs due to the conjugation of the piperazine nitrogen's lone pair of electrons with the aromatic π-system, which can influence the conformational preference of adjacent substituents. This conformational rigidity or preference is critical for fitting into a specific binding site on a protein. Computational studies on related N-acylpiperidines have shown that the energy difference between conformers can be significant, and the lower energy conformation is more likely to be the bioactive one. For this compound, the specific dihedral angle between the pyridine (B92270) ring and the piperazine ring, along with the chair conformation of the piperazine, will dictate how the molecule presents its pharmacophoric features for molecular recognition.

Bioisosteric Modifications and Their Impact on Research Outcomes

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. For the this compound scaffold, several bioisosteric modifications could be envisioned.

The piperazine ring itself can be replaced by other cyclic diamines or related structures. Examples of piperazine bioisosteres include homopiperazine, pyrrolidines with fused rings, and 3-azabicyclo[3.1.0]hexane derivatives. These modifications alter the basicity (pKa), lipophilicity, and conformational rigidity of the scaffold, which can have a profound impact on biological activity and properties like hERG inhibition.

The nitro group on the pyridine ring is another site for bioisosteric modification. The nitro group is a strong electron-withdrawing group, but it can sometimes be associated with toxicity. Potential bioisosteres for a nitro group include a cyano (-CN) group, a sulfone (-SO₂R), or a trifluoromethyl (-CF₃) group. These replacements would alter the electronic properties of the pyridine ring and its hydrogen bonding capacity, thereby influencing its interaction with a target protein. For instance, replacing the nitro group might affect the binding energy within the active site of an enzyme like urease, potentially increasing or decreasing its inhibitory effect.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

A thorough literature search did not yield specific molecular docking studies focused solely on 1-(3-Nitropyridin-4-yl)piperazine. However, the general methodology is widely applied to the broader class of piperazine-containing molecules to elucidate their structure-activity relationships. nih.gov

Molecular Dynamics Simulations for Binding Site Analysis and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

Currently, there are no publicly available molecular dynamics simulation studies specifically analyzing the complex of this compound with a biological target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

For this compound, DFT calculations could determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, calculations of the molecular electrostatic potential (MEP) would map the electron density, highlighting the electron-rich nitro group and piperazine (B1678402) nitrogens as likely sites for electrophilic and nucleophilic interactions, respectively. This information is fundamental for understanding its reaction mechanisms and designing derivatives with tailored electronic properties.

Specific quantum chemical calculation data for this compound are not available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model from a dataset of known molecules, QSAR can be used to estimate the activity of new, untested compounds.

To develop a QSAR model relevant to this compound, it would need to be included in a dataset of structurally similar piperazine derivatives with measured biological activity against a specific target. Various molecular descriptors—such as electronic, steric, and hydrophobic properties—would be calculated for each compound. Statistical methods would then be used to create a mathematical equation that correlates these descriptors with activity. Such a model could predict the inhibitory potency of this compound and guide the synthesis of more active analogs by identifying the key structural features that influence its biological effect.

A review of current research indicates that no specific QSAR models have been developed and published for a series of compounds that includes this compound.

In Silico Prediction of Pharmacokinetic Attributes and Druglikeness

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a vital component of modern drug discovery. These computational tools assess the "druglikeness" of a compound, helping to identify candidates that are more likely to succeed in clinical trials. Key parameters often evaluated include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as predictions for properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For this compound, various freely available and commercial software platforms could be used to predict its ADMET profile. These predictions would provide an early-stage assessment of its potential as a drug candidate. For example, its molecular weight, number of hydrogen bond donors and acceptors, and calculated logP (a measure of lipophilicity) would be compared against established criteria for druglikeness.

While the methodology is standard, specific, peer-reviewed in silico ADMET prediction data for this compound has not been published. The table below illustrates the type of data that would be generated from such a predictive study.

Table 1: Illustrative In Silico Pharmacokinetic and Druglikeness Predictions for this compound

| Property | Predicted Value | Compliance/Interpretation |

| Molecular Properties | ||

| Molecular Weight ( g/mol ) | 208.22 | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 0.9 - 1.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |

| Pharmacokinetics (ADME) | ||

| Aqueous Solubility | Moderate to High | Favorable for absorption |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS effects |

| Cytochrome P450 (CYP2D6) Inhibition | Possible | Potential for drug-drug interactions |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Druglikeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability predicted |

| Bioavailability Score | ~0.55 | Indicates good druglike potential |

| Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The core structure of 1-(3-nitropyridin-4-yl)piperazine is a privileged scaffold, meaning it is frequently found in biologically active compounds. mdpi.comresearchgate.net Future research will undoubtedly focus on the rational design and synthesis of novel analogs to enhance potency, selectivity, and pharmacokinetic properties. The piperazine (B1678402) ring, with its two nitrogen atoms, serves as an ideal linker, allowing for systematic modifications. frontiersin.orgresearchgate.netnih.gov

Synthetic strategies often begin with the nucleophilic aromatic substitution reaction between a halosubstituted nitropyridine and piperazine. mdpi.comnih.gov For instance, the synthesis of the related compound 1-(3-nitropyridin-2-yl)piperazine (B1350711) is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine. nih.gov This precursor can then be diversified. One common approach involves N-alkylation or N-arylation at the second nitrogen of the piperazine ring. This can be achieved through various methods, including reductive amination or coupling with aryl halides, often facilitated by catalysts like palladium in Buchwald-Hartwig reactions. mdpi.comnih.gov

A key strategy in analog design is the introduction of different functional groups to explore structure-activity relationships (SAR). Research on 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors illustrates this principle effectively. nih.gov By attaching various N-arylacetamide and N-arylpropanamide moieties to the piperazine nitrogen, researchers have created a library of compounds with varying inhibitory potential against the urease enzyme. nih.gov The electronic and steric properties of substituents on the aryl ring significantly influence the biological activity. nih.gov

Below is a table of data from a study on urease inhibitors derived from a nitropyridyl piperazine core, demonstrating how modifications affect biological activity.

| Compound | Structure Modification | IC₅₀ (µM) against Urease |

| Thiourea (B124793) (Standard) | - | 23.2 ± 11.0 |

| Precursor (3) | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |

| Analog (5b) | Addition of N-(2-chlorophenyl)acetamide group | 2.0 ± 0.73 |

| Analog (7e) | Addition of N-(4-nitrophenyl)propanamide group | 2.24 ± 1.63 |

| Analog (7f) | Addition of N-(3-nitrophenyl)propanamide group | 7.66 ± 0.37 |

| Analog (7g) | Addition of N-(4-nitrophenyl)acetamide group | 6.13 ± 0.40 |

| Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors. The compounds listed are derivatives of the 2-yl isomer. nih.gov |

Future synthetic efforts will likely explore conformationally constrained analogs, such as bicyclic piperazine derivatives, which have been shown to be potent agonists at certain receptors. nih.gov Additionally, creating hybrid molecules that combine the nitropyridyl piperazine scaffold with other pharmacophores, like quinolines or nitroimidazoles, could lead to compounds with novel or dual-action mechanisms. nih.govrsc.org

Exploration of Emerging Biological Targets and Disease Mechanisms

While the full biological profile of this compound itself is still under investigation, its analogs have shown activity against a diverse array of biological targets, suggesting a rich field for future exploration.

Urease Inhibition: A significant and well-defined target is the urease enzyme, particularly from the bacterium Helicobacter pylori. nih.gov Urease is crucial for the survival of this pathogen in the acidic stomach environment, and its inhibition is a validated strategy for treating gastric ulcers and associated conditions. nih.gov Analogs of nitropyridyl piperazine have demonstrated potent, low-micromolar inhibition of urease, making them promising leads for new antibacterial agents. nih.gov

Antiviral and Plant Activator Activity: In a completely different domain, trifluoromethyl pyridine (B92270) piperazine derivatives have been identified as potential plant activators, protecting against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.org The proposed mechanism involves the induction of systemic acquired resistance (SAR) in the plant, enhancing the activity of defense enzymes. frontiersin.org This opens up potential applications in agriculture.

Anticancer Activity: Several studies have pointed to the anticancer potential of piperazine derivatives. One novel piperazine compound was shown to induce apoptosis in human liver cancer cells through both intrinsic and extrinsic pathways, activating caspases and causing cell cycle arrest. nih.gov Other hybrid molecules, such as those combining a nitroimidazole-piperazine structure, have been investigated for their ability to target the human estrogen receptor alpha (hERα), which is implicated in the growth of several cancers. nih.gov Furthermore, vindoline-piperazine conjugates have shown significant antiproliferative effects across a wide range of human tumor cell lines in the NCI-60 screen. mdpi.com

Central Nervous System (CNS) Targets: The piperazine ring is a common feature in drugs targeting the CNS. researchgate.net Derivatives have been designed as antagonists for the histamine (B1213489) H3 receptor and agonists for the cannabinoid CB1 receptor, indicating potential applications in treating pain and neurological disorders. nih.govnih.gov

The wide range of identified targets underscores the therapeutic promise of the nitropyridyl piperazine scaffold. Future research should aim to systematically screen compound libraries against diverse target classes to uncover new disease mechanisms and therapeutic applications.

| Compound Class | Biological Target | Potential Application/Disease Mechanism |

| Nitropyridyl Piperazine Analogs | Urease | Treatment of H. pylori infections. nih.gov |

| Trifluoromethyl Pyridine Piperazines | Plant Defense Pathways (SOD, PPO, PAL) | Antiviral agents for agriculture. frontiersin.org |

| Novel Piperazine Derivatives | Apoptosis Pathways (Caspase-8) | Anticancer therapy for liver cancer. nih.gov |

| Nitroimidazole-Piperazine Hybrids | Estrogen Receptor Alpha (hERα) | Anticancer therapy. nih.gov |

| Piperazine-Guanidine Hybrids | Histamine H₃ Receptor | Modulation of neurotransmitter levels. nih.gov |

| Bicyclic Piperazine Analogs | Cannabinoid CB1 Receptor | Antinociceptive (pain relief). nih.gov |

Development of Advanced Research Methodologies for Compound Characterization and Evaluation

The successful development of this compound and its analogs relies on a suite of advanced research methodologies for both chemical characterization and biological evaluation.

Structural Characterization: The definitive identification and structural elucidation of newly synthesized compounds are paramount. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the molecular structure of synthesized derivatives. mdpi.commdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight data, confirming the elemental composition of the new compounds. nih.govmdpi.commdpi.com

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state, which is crucial for understanding its stereochemistry and for use in computational studies. nih.govmdpi.comnih.gov

Biological and Pharmacological Evaluation: A multi-tiered approach is essential to assess the biological activity of the compounds.

In Vitro Assays: These are the first step in biological evaluation. Examples include enzyme inhibition assays (e.g., the indophenol (B113434) method for urease), cell viability assays (e.g., MTT assay) to determine cytotoxicity, and specific functional assays like plaque reduction assays for antiviral activity. nih.govnih.govnih.gov Flow cytometry is also used to analyze effects on the cell cycle and apoptosis. nih.govnih.gov

In Silico Studies: Computational methods are increasingly integral to modern drug discovery. Molecular docking is used to predict how a compound might bind to its biological target at an atomic level, helping to explain structure-activity relationships and guide the design of more potent analogs. nih.govnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

In Vivo Models: Compounds that show promise in vitro and in silico are advanced to in vivo testing in animal models to evaluate their efficacy, pharmacokinetics, and effects on a whole organism. nih.gov

Future research will benefit from the adoption of even more advanced techniques. High-throughput sequencing (HTS) could be used to understand the broader cellular impact of these compounds by analyzing changes in gene expression. biointron.com Advanced microscopy techniques, such as atomic force microscopy (AFM), could be used to study the interaction of these compounds with biological membranes or other surfaces. google.com

Collaborative Research Initiatives in Nitropyridyl Piperazine Chemistry

The diverse and expanding potential of nitropyridyl piperazine chemistry necessitates a highly collaborative research approach. The journey from initial synthesis to a potential therapeutic or commercial product requires expertise from multiple scientific disciplines.

The development of a single compound often involves a pipeline of collaboration. Organic chemists design and synthesize the analogs nih.gov, medicinal chemists and pharmacologists conduct the in vitro and in vivo evaluations nih.govnih.gov, and computational chemists perform molecular modeling to rationalize the results and guide future design. nih.govnih.gov

Given the broad target space, interdisciplinary collaborations are crucial. For example, to develop the agricultural potential of these compounds, chemists would need to partner with plant pathologists and molecular biologists. frontiersin.org To translate CNS-active compounds, collaborations with neuroscientists and clinicians are essential. researchgate.netnih.gov

Furthermore, public-private partnerships and large research consortia can play a vital role in accelerating progress. Initiatives that facilitate large-scale screening of compound libraries, such as the NCI-60 human tumor cell line screen utilized for vindoline-piperazine conjugates, provide invaluable data and can rapidly identify new therapeutic leads. mdpi.com Such initiatives allow for the systematic evaluation of scaffolds like nitropyridyl piperazine against a wide range of diseases, maximizing the chances of discovering novel applications that might be missed by more siloed research efforts. Fostering these collaborative networks will be key to unlocking the full translational potential of this promising class of compounds.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reactants | Solvent | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitro-4-chloropyridine | DMF | K₂CO₃ | 90°C, 18h | 65–70 | |

| Piperazine | Acetonitrile | Et₃N | 80°C, 24h | 58–63 |

Basic: How is this compound characterized?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy: ¹H and ¹³C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and nitropyridine aromatic signals (δ 8.0–9.0 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks at m/z corresponding to C₉H₁₁N₄O₂ (calc. 207.09) .

- HPLC Purity: Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Intermediate: What factors influence the stability of this compound?

Methodological Answer:

Stability is affected by:

- Storage Conditions: Store at –20°C in inert atmospheres (argon) to prevent nitro group reduction .

- Light Sensitivity: Nitroaromatic compounds degrade under UV light; use amber vials .

- pH: Avoid strongly acidic conditions (pH <3), which may hydrolyze the piperazine ring .

Advanced: How can derivatives of this compound be synthesized for bioactivity studies?

Methodological Answer:

Derivatization strategies focus on modifying the piperazine or nitro group:

- Amide Coupling: Use HOBt/TBTU with carboxylic acids to form amides at the piperazine nitrogen (e.g., for receptor targeting) .

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine, enabling further functionalization (e.g., Schiff base formation) .

- Heterocyclic Fusion: Introduce substituents via Suzuki-Miyaura coupling on the pyridine ring .

Q. Table 2: Derivative Synthesis Examples

| Derivative Type | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Amide-linked analogs | HOBt, TBTU, DMF, Et₃N | Enzyme inhibition assays | |

| Amine derivatives | H₂ (1 atm), Pd/C, ethanol | Anticancer screening |

Advanced: How can researchers resolve contradictory data in biological activity studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., ciprofloxacin) .

- Structural Confirmation: Re-validate compound identity via XRD or 2D NMR if bioactivity diverges from literature .

- Solubility Effects: Use DMSO concentrations <1% in cell-based assays to avoid cytotoxicity artifacts .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .

- Molecular Docking: AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) using PyMOL for visualization .

- ADMET Prediction: SwissADME estimates bioavailability and BBB penetration based on logP and TPSA .

Methodological Framework: How to design experiments for novel piperazine derivatives?

Methodological Answer:

Align with medicinal chemistry principles:

Target Identification: Link to receptor/kinase pathways (e.g., dopamine D2 or serotonin 5-HT1A) .

SAR Studies: Systematically vary substituents (e.g., nitro position, piperazine alkylation) and correlate with bioactivity .

In Vitro/In Vivo Translation: Prioritize derivatives with IC₅₀ <10 μM in cell assays for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.